Cas no 2228979-85-7 (4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine)

4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine 化学的及び物理的性質
名前と識別子
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- 4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine
- 2228979-85-7
- [4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine
- EN300-1950700
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- インチ: 1S/C13H14F5N/c14-8-5-9(15)11(10(16)6-8)12(7-19)1-3-13(17,18)4-2-12/h5-6H,1-4,7,19H2
- InChIKey: QVUWNUYOLJOUCD-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(C2C(=CC(=CC=2F)F)F)(CN)CC1)F
計算された属性
- せいみつぶんしりょう: 279.10464026g/mol
- どういたいしつりょう: 279.10464026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26Ų
4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950700-0.25g |
[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |
2228979-85-7 | 0.25g |
$1393.0 | 2023-09-17 | ||
Enamine | EN300-1950700-10.0g |
[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |
2228979-85-7 | 10g |
$6512.0 | 2023-06-03 | ||
Enamine | EN300-1950700-10g |
[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |
2228979-85-7 | 10g |
$6512.0 | 2023-09-17 | ||
Enamine | EN300-1950700-0.05g |
[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |
2228979-85-7 | 0.05g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1950700-0.1g |
[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |
2228979-85-7 | 0.1g |
$1332.0 | 2023-09-17 | ||
Enamine | EN300-1950700-1.0g |
[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |
2228979-85-7 | 1g |
$1515.0 | 2023-06-03 | ||
Enamine | EN300-1950700-2.5g |
[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |
2228979-85-7 | 2.5g |
$2969.0 | 2023-09-17 | ||
Enamine | EN300-1950700-5.0g |
[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |
2228979-85-7 | 5g |
$4391.0 | 2023-06-03 | ||
Enamine | EN300-1950700-5g |
[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |
2228979-85-7 | 5g |
$4391.0 | 2023-09-17 | ||
Enamine | EN300-1950700-0.5g |
[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |
2228979-85-7 | 0.5g |
$1453.0 | 2023-09-17 |
4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine 関連文献
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamineに関する追加情報
4,4-Difluoro-1-(2,4,6-Trifluorophenyl)cyclohexylmethanamine: A Comprehensive Overview
4,4-Difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine is a highly specialized organic compound with the CAS number 2228979-85-7. This compound belongs to the class of fluorinated cyclohexylamines and has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule consists of a cyclohexane ring substituted with two fluorine atoms at the 4-position and a methanamine group attached to the 1-position. Additionally, the phenyl ring is highly fluorinated at positions 2, 4, and 6, which imparts remarkable electronic and steric effects on the molecule.
The synthesis of 4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine involves a series of carefully designed reactions that highlight modern organic chemistry techniques. The starting material typically involves a fluorinated benzene derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the cyclohexane ring. The introduction of the methanamine group is achieved through reductive amination or other amine-forming reactions. The high degree of fluorination in this compound makes it challenging to synthesize; however, recent advancements in catalytic processes and fluorination techniques have significantly improved the yield and purity of this compound.
One of the most notable features of 4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine is its ability to act as a versatile building block in medicinal chemistry. The compound's unique combination of steric bulk and electronic properties makes it an ideal candidate for drug design. Recent studies have demonstrated its potential as a lead compound in the development of novel therapeutics targeting various diseases. For instance, researchers have explored its role as a modulator of G-protein coupled receptors (GPCRs), which are critical targets for numerous pharmaceutical agents.
In addition to its medicinal applications, 4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine has shown promise in materials science. Its rigid structure and high degree of fluorination make it suitable for use in advanced polymers and coatings. Recent research has focused on incorporating this compound into polymeric materials to enhance their thermal stability and chemical resistance. Furthermore, its ability to form stable complexes with metal ions has led to investigations into its potential use in catalysis and coordination chemistry.
The physical properties of 4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine are also worth noting. The compound exhibits a high melting point due to its strong intermolecular hydrogen bonding and steric interactions. Its solubility in organic solvents is moderate but can be enhanced through functionalization with additional groups. The presence of multiple fluorine atoms also contributes to its lipophilicity, making it suitable for applications where hydrophobic interactions are desired.
From an environmental standpoint, 4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine has been evaluated for its biodegradability and ecological impact. Studies indicate that the compound undergoes slow degradation under aerobic conditions due to its stable carbon-fluorine bonds. However, researchers are actively exploring methods to improve its environmental profile through green chemistry approaches.
In conclusion, 2228979-85-7 (commonly referred to as 4-fluoro-N-cyclohexaneacrylamide) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure provides a foundation for innovative research and development efforts. As advancements in synthetic methods and material science continue to unfold, 2228979-85-7 is poised to play an increasingly important role in shaping future technologies and therapeutic solutions.
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